molecular formula C11H15N3O B1287252 N-(pyridin-2-yl)piperidine-3-carboxamide CAS No. 883106-72-7

N-(pyridin-2-yl)piperidine-3-carboxamide

Cat. No.: B1287252
CAS No.: 883106-72-7
M. Wt: 205.26 g/mol
InChI Key: NWJQAESAOMBALN-UHFFFAOYSA-N
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Description

N-(Pyridin-2-yl)piperidine-3-carboxamide, also known as NPPC, is an organic compound that belongs to the piperidine class of compounds. It is a colorless solid that is soluble in a variety of solvents, including water, ethanol, and dimethyl sulfoxide. NPPC has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a pharmaceutical intermediate.

Scientific Research Applications

Inhibitors of PCSK9 mRNA Translation

A series of compounds including N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides have been identified as small molecule inhibitors of PCSK9 mRNA translation. These compounds, like 4d and 4g, demonstrate improved potency and safety profiles compared to earlier structures, indicating potential applications in reducing PCSK9 levels, which can be beneficial in controlling cholesterol levels (Londregan et al., 2018).

Anti-Angiogenic and DNA Cleavage Properties

A novel series of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have shown significant anti-angiogenic and DNA cleavage activities. These properties suggest potential applications as anticancer agents due to their ability to block blood vessel formation and interact with DNA in cancer cells (Kambappa et al., 2017).

CNS Disorders Treatment

N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a derivative of N-(pyridin-2-yl)piperidine-3-carboxamide, has been identified as a novel Rho kinase inhibitor. It's currently under investigation for the treatment of central nervous system (CNS) disorders. This compound demonstrates a new avenue for the development of treatments targeting CNS disorders (Wei et al., 2016).

Glycine Transporter 1 Inhibition

A structurally diverse compound, 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, has been identified as a potent GlyT1 inhibitor. This compound shows promise in increasing the cerebrospinal fluid concentration of glycine, which can be beneficial in treating neurological disorders (Yamamoto et al., 2016).

Antipsychotic Potential

Heterocyclic analogues of carboxamides, including pyridine- and thiophene-carboxamides, have been evaluated as potential antipsychotic agents. These compounds show promising in vitro and in vivo activities, indicating their potential use in treating psychiatric disorders (Norman et al., 1996).

Antianaphylactic Activity

N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines, a related compound, have been synthesized and shown to exhibit antianaphylactic activity. This suggests potential therapeutic applications in treating allergic reactions (Wagner et al., 1993).

Future Directions

Piperidine derivatives, including “N-(pyridin-2-yl)piperidine-3-carboxamide”, have shown promise in various therapeutic applications . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research could focus on exploring the potential therapeutic applications of this compound and developing efficient synthesis methods.

Mechanism of Action

Target of Action

N-(pyridin-2-yl)piperidine-3-carboxamide is a potent inhibitor of collagen prolyl-4-hydroxylase . Collagen prolyl-4-hydroxylase is an enzyme that plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline.

Mode of Action

It is known to inhibit collagen prolyl-4-hydroxylase, which may lead to a decrease in the formation of stable collagen .

Biochemical Pathways

The inhibition of collagen prolyl-4-hydroxylase by this compound affects the collagen biosynthesis pathway. This can lead to a decrease in the formation of stable collagen, which is essential for the structural integrity of various tissues .

Result of Action

The inhibition of collagen prolyl-4-hydroxylase by this compound can lead to a decrease in the formation of stable collagen. This could potentially affect the structural integrity of various tissues .

Properties

IUPAC Name

N-pyridin-2-ylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-11(9-4-3-6-12-8-9)14-10-5-1-2-7-13-10/h1-2,5,7,9,12H,3-4,6,8H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJQAESAOMBALN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592526
Record name N-(Pyridin-2-yl)piperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883106-72-7
Record name N-(Pyridin-2-yl)piperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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